molecular formula C9H10N2O3 B13182459 2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid

2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13182459
M. Wt: 194.19 g/mol
InChI Key: FGBJXLFEFYVDJP-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an oxolane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with oxolane-containing reagents. The reaction conditions often include the use of catalysts such as palladium complexes and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both an oxolane ring and a pyrimidine ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(oxolan-3-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1,3,6H,2,4-5H2,(H,12,13)

InChI Key

FGBJXLFEFYVDJP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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